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Introduction to Gastrin Signaling in Gastric
Adenocarcinoma

Gastric cancer remains a significant global health challenge, representing the fifth most commonly
diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. [1] Among the various
molecular mechanisms driving gastric carcinogenesis, the gastrin signaling pathway has emerged as a
critical regulator of tumor development and progression. Gastrin, a peptide hormone primarily known for its
role in gastric acid secretion, exerts trophic effects on both normal and malignant gastrointestinal tissues

through its interaction with the cholecystokinin-2 receptor (CCK2R). [2] [3]

The clinical significance of gastrin signaling in gastric cancer is underscored by multiple observations:
approximately 70-80% of gastric adenocarcinomas express CCK2R, and elevated serum gastrin levels
(hypergastrinemia) occur in various conditions associated with increased gastric cancer risk, including
chronic Helicobacter pylori infection, autoimmune gastritis, and prolonged proton pump inhibitor use. [3]
[4] Research has demonstrated that gastrin mediates its effects through multiple intracellular signaling
cascades, including the STK11-PRKAA2-ULK1 pathway that regulates autophagy, the Ras-Raf-MEK-ERK
pathway that controls proliferation, and additional pathways influencing cell migration, survival, and

chemoresistance. [2] [5]

© 2026 Smolecule. All rights reserved. 1/13 Tech Support


https://www.smolecule.com/products/s1902245?utm_src=pdf-body
https://www.smolecule.com/products/s1902245?utm_src=pdf-interest
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1620756/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5251222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439238/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1176673/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5251222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7841241/
https://www.smolecule.com/products/s1902245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

These application notes provide researchers with a comprehensive framework for studying gastrin signaling
in gastric adenocarcinoma models, including detailed protocols, standardized methodologies, and analytical
approaches to facilitate reproducible investigation of this biologically and therapeutically significant

pathway.

Molecular Mechanisms of Gastrin Action

Gastrin and CCK2R Biology

Gastrin exists in multiple molecular forms, with Gastrin-17 (G-17) being the predominant circulating form
in humans. [3] The bioactive unit of gastrin resides in its C-terminal tetrapeptide sequence (Trp-Met-Asp-
Phe-NH2), with the C-terminal amidation being absolutely essential for biological activity. [6] Gastrin
mediates its effects primarily through binding to the cholecystokinin-2 receptor (CCK2R), a G-protein
coupled receptor that signals through the phospholipase C-f/diacylglycerol/Ca2+/protein kinase C cascade

upon activation. [3] [7]

Molecular dynamics simulations have revealed that the amide cap at the C-terminus of gastrin significantly
influences binding modes to CCK2R by weakening electrostatic attractions between the peptide C-terminus
and basic residues near the extracellular domain, allowing deeper penetration into the transmembrane
domain of the receptor. [6] This interaction induces conformational changes in CCK2R that trigger
downstream signaling. Beyond the classical signaling pathways, CCK2R activation also leads to
transactivation of the epidermal growth factor receptor (EGFR) through Src and matrix metalloproteinase-

mediated release of transforming growth factor-a, creating additional proliferative signals. [3]

Key Signaling Pathways Activated by Gastrin

Table 1: Major Signaling Pathways Activated by Gastrin in Gastric Adenocarcinoma
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Therapeutic

Pathway Key Components Cellular Functions L
Implications
Autophagy STK11-PRKAA2-ULK1, Cell survival, Combination with
Induction MAP1LC3B-Il, SQSTM1 Chemoresistance, cytostatic drugs
Migration
Proliferation & Ras-Raf-MEK-ERK, ERK- Cell proliferation, Tumor Targetable with
Growth P65-miR23a/27a/24 growth kinase inhibitors
Metabolic AMPKa, Ras/Raf/MEK/ERK Autophagy, Cell growth AMPKa as
Regulation therapeutic target
Cell Survival EGFR transactivation, HB- Apoptosis inhibition, CCK2R antagonists
EGF, Amphiregulin Growth promotion

The autophagy pathway represents one of the most significant mechanisms through which gastrin
influences gastric cancer biology. Gastrin induces autophagy via activation of the STK11-PRKAA2-ULK1
signaling cascade, leading to increased conversion of MAP1LC3B-I to MAP1LC3B-II and degradation of
SQSTM1/p62. [2] This pathway contributes to increased migration and cell survival in gastric
adenocarcinoma cells. Furthermore, gastrin-mediated induction of autophagy partially protects cells from

cisplatin-induced death, suggesting a role in chemoresistance. [2]

The ERK-P65-miR23a/27a/24 axis represents another crucial pathway regulated by gastrin. Interestingly,
this pathway appears to have tumor-suppressive properties in gastric cancer, with decreased activation
associated with poor prognosis. [8] Gastrin administration has been shown to activate this axis, leading to
inhibition of gastric cancer proliferation in poorly-differentiated models. [8] This contrasts with the more
classical Ras-Raf-MEK-ERK pathway which typically promotes proliferation and has been demonstrated

to be activated by gastrin in certain gastric cancer contexts. [5]

© 2026 Smolecule. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5251222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5251222/
https://jeccr.biomedcentral.com/articles/10.1186/s13046-018-0782-7
https://jeccr.biomedcentral.com/articles/10.1186/s13046-018-0782-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC7841241/
https://www.smolecule.com/products/s1902245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Gastrin [—»| CCK2R Key Signaling Pathways

Src/MMP
/ Downstream PaM Y
Ras-Raf-MEK-ERK ERK-P65-miR23a/27a/24 STK11-PRKAA2-ULK1 R
Proliferation Pathway Axis Autophagy Pathway EGER Transactivation LG
\ 7\
\ Context-dependent \
\‘ / ;eﬂﬁlar Outcomes / \ /
Proliferation Migration Chemoresistance Cell Survival Ca?* DAG/IP3
PKC

Click to download full resolution via product page

Figure 1: Gastrin-activated signaling networks in gastric adenocarcinoma. Gastrin binding to CCK2R
triggers multiple downstream pathways through immediate signaling effectors (red) and downstream

pathways (green) that collectively influence key cellular outcomes (red).

Experimental Models for Studying Gastrin in Gastric
Cancer

In Vitro Model Systems

Table 2: Cell Line Models for Gastrin Signaling Research
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. . CCK2R o
Cell Line Characteristics . Recommended Applications
Expression
AGS-GR  Human gastric adenocarcinoma, High Autophagy studies, Migration
stably transfected with CCK2R (engineered) assays, Signaling pathway
analysis
MKN45 Human gastric adenocarcinoma Endogenous Gastrin response studies, Drug
testing
SGC7901 Poorly-differentiated gastric Endogenous Proliferation assays, Xenograft
adenocarcinoma studies, ERK-P65 axis
MGC-803 Poorly-differentiated gastric Endogenous Autophagy studies, AMPKa/Ras
adenocarcinoma pathway analysis

For in vitro studies of gastrin signaling, several well-characterized cell lines are available. The AGS-GR
cell line, created by stably transfecting AGS gastric adenocarcinoma cells with CCK2R, provides a robust
model for investigating gastrin-specific signaling without confounding endogenous receptor expression. [2]
These cells respond to gastrin stimulation with increased autophagy, enhanced migration, and improved
survival under stress conditions. [2] The MKN45 cell line endogenously expresses CCK2R and serves as a

valuable model for studying physiological responses to gastrin stimulation. [2]

For research focusing on poorly-differentiated gastric cancer (PGC), the SGC7901 and MGC-803 cell
lines are particularly appropriate. These models have been used to demonstrate that gastrin can inhibit
proliferation through activation of the ERK-P65-miR23a/27a/24 axis, highlighting the context-dependent
effects of gastrin signaling in different molecular subtypes of gastric cancer. [5] [8] Standard maintenance of
these cell lines typically involves culture in DMEM or RPMI-1640 media supplemented with 10% FBS at
37°C in a 5% CO2 atmosphere. [2] [5]

In Vivo Model Systems

Multiple in vivo approaches exist for investigating gastrin function in gastric cancer. Xenograft models
established by subcutaneous injection of SGC7901 or MGC-803 cells into immunodeficient mice provide a

straightforward system for evaluating gastrin's effects on tumor growth and testing therapeutic interventions.
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[5] [8] These models have demonstrated that gastrin administration can inhibit tumor growth in certain

contexts, while others show gastrin promoting tumor progression through alternative mechanisms. [8]

For more translationally relevant systems, patient-derived xenograft (PDX) models offer significant
advantages by maintaining the original tumor's histopathological and genetic characteristics. [8]
Additionally, genetically engineered mouse models (GEMMs) have been developed that faithfully
reproduce the spectrum of human gastric cancer subtypes with features of metastatic disease. [1] These
systems are particularly valuable for studying gastrin's role in the multistep progression of gastric
carcinogenesis, recapitulating the Correa cascade from chronic gastritis through metaplasia to dysplasia and

invasive carcinoma. [1]

Therapeutic Targeting of Gastrin Signaling

CCK2R-Targeted Approaches

Several strategies have been developed to therapeutically target gastrin signaling in gastric
adenocarcinoma. CCK2R antagonists represent the most direct approach, with compounds such as YM022
and proglumide demonstrating efficacy in blocking gastrin-mediated signaling in preclinical models. [2] [5]
These antagonists competitively inhibit gastrin binding to CCK2R, preventing downstream pathway

activation and resulting in reduced proliferation and increased sensitivity to chemotherapeutic agents. [2]

The G17DT immunogen represents an alternative approach that involves active immunization against
gastrin. G17DT consists of the nine N-terminal amino acids of G-17 linked to diphtheria toxoid as an
immunogenic carrier. [9] This vaccine generates neutralizing antibodies directed against both amidated and
glycine-extended forms of gastrin-17. Phase II clinical trials in gastric carcinoma patients demonstrated that
G17DT immunization is well-tolerated and generates a specific antibody response in a majority of treated

patients, with those mounting an adequate response showing potential improvements in survival. [9]

Combination Therapies

Given the role of gastrin-induced autophagy in chemoresistance, combination approaches targeting both

gastrin signaling and conventional chemotherapy represent a promising therapeutic strategy. Preclinical
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studies demonstrate that inhibition of gastrin signaling through CCK2R antagonists or autophagy inhibitors
enhances the efficacy of cisplatin in gastric cancer models. [2] Similarly, gastrin immunization with G17DT

has shown additive effects with standard chemotherapy in xenograft models. [9]

The context-dependent nature of gastrin signaling in gastric cancer - with both tumor-promoting and
tumor-suppressing effects reported - highlights the importance of patient stratification strategies for
therapies targeting this pathway. [8] Assessment of CCK2R expression status, tumor differentiation state, and
activation status of downstream pathways may help identify patient populations most likely to benefit from

gastrin-targeted interventions.

Research Protocols

Protocol 1: Gastrin-Induced Autophagy Analysis

Objective: To evaluate gastrin-mediated induction of autophagy in gastric adenocarcinoma cells through

analysis of autophagy markers and signaling pathway activation.

Materials:

Gastrin (G-17) working solution: 10 nM in serum-free medium [2]

Bafilomycin A1: 100 nM (positive control for autophagy inhibition) [2]

Cell lines: AGS-GR or MKN45 gastric adenocarcinoma cells

Antibodies: MAP1LC3B, SQSTM1/p62, ULK1, p-ULK1(Ser317), p-ULK1(Ser555), p-ULK1(Ser757)
[2]

Procedure:

e Culture cells in appropriate medium until 70-80% confluence

e Serum-starve cells for 12 hours to minimize basal signaling

e Pre-treat with Bafilomycin A1 (100 nM) for 1 hour if measuring autophagic flux

e Stimulate with 10 nM Gastrin (G-17) for 4 hours

e Harvest cells in urea lysis buffer (8 M urea, 0.50% Triton-X 100, 0.1 M DTT) with protease and
phosphatase inhibitors

e Perform immunoblotting with 35 ug total protein to avoid signal saturation

¢ Probe with primary antibodies against MAP1LC3B (1:1000) and SQSTM1/p62 (1:1000)

e Assess phosphorylation of ULK1 at Ser317, Ser555 (activation sites) and Ser757 (inhibition site)
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e Quantify band intensity using appropriate imaging software

Expected Results: Gastrin stimulation should increase MAPILC3B-II formation and decrease
SQSTM1/p62 levels, indicating autophagy induction. Phosphorylation of ULK1 at Ser317 and Ser555

should increase while Ser757 phosphorylation decreases. [2]

Protocol 2: Gastrin-Mediated Migration Assay

Objective: To quantify gastrin-enhanced cell migration using the xCELLigence real-time cell analysis

system.

Materials:

e XCELLigence RTCA DP instrument

e CIM-16 well plates

e Gastrin (G-17): 10 nM in serum-free medium

e CCK2R antagonist: YM022 (1 pM) for inhibition controls

Procedure:

e Place CIM-16 well plates in the xCELLigence instrument for background measurement
e Prepare cell suspension (e.g., AGS-GR cells) in serum-free medium at 5x10"4 cells/mL

e Add 100 pL cell suspension to upper chamber

e Add 160 pL serum-free medium with or without 10 nM Gastrin to lower chamber
¢ For inhibition controls, pre-treat cells with 1 pM YM022 for 30 minutes

e Monitor cell migration every 15 minutes for 24-48 hours

e Analyze data using RTCA Software to calculate Cell Index values

Expected Results: Gastrin stimulation should significantly increase migration rate compared to

unstimulated controls, an effect that should be blocked by CCK2R antagonist pre-treatment. [2]

Protocol 3: Gastrin Chemoresistance Modulation Assay

Objective: To evaluate the protective effect of gastrin against cisplatin-induced cell death and test inhibition

strategies.

Materials:
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Gastrin (G-17): 10 nM

Cisplatin: 10-50 yM (dose range-finding needed)

Autophagy inhibitors: Hydroxychloroquine (10 pyM) or 3-MA (5 mM)
Cell viability assay: MTT reagent

Procedure:

e Seed cells in 96-well plates at 6x10"3 cells/well

e After 24 hours, pre-treat with gastrin (10 nM) for 2 hours

e Add cisplatin at varying concentrations (10-50 yM) with maintained gastrin presence
¢ Include conditions with autophagy inhibitors

¢ Incubate for 48-72 hours

e Add MTT reagent (5 mg/mL) and incubate for 4 hours

e Measure absorbance at 470 nm using a spectrophotometer

e Calculate cell viability relative to untreated controls

Expected Results: Gastrin pre-treatment should partially protect cells from cisplatin-induced death, while

combination with autophagy inhibitors should reverse this protective effect. [2] [5]
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Figure 2: Experimental workflow for gastrin stimulation studies. The diagram outlines key steps from cell
preparation through various analysis methods and expected outcomes for different types of gastrin signaling

investigations.

Conclusion and Research Perspectives

The investigation of gastrin signaling in gastric adenocarcinoma continues to reveal complex, context-
dependent functions that influence tumor behavior through multiple molecular pathways. The experimental
approaches outlined in these application notes provide standardized methodologies for exploring this
biologically and clinically significant signaling axis. As research advances, several emerging areas deserve
particular attention: the development of more selective CCK2R modulators, the identification of biomarkers
to predict response to gastrin-targeted therapies, and a more comprehensive understanding of how gastrin

signaling interacts with the tumor microenvironment.

The dual nature of gastrin signaling - acting as both a promoter and inhibitor of tumor growth in different
contexts - highlights the need for careful model selection and thorough mechanistic investigation. Future
research directions should include the integration of single-cell RNA sequencing with existing experimental
models to elucidate gastrin's effects on different cell populations within tumors, the development of
organoid models that maintain native tumor architecture, and detailed investigation of interactions between
gastrin signaling and other oncogenic pathways. [1] These approaches will help realize the potential of
gastrin signaling as a therapeutic target in gastric adenocarcinoma, potentially leading to more effective

treatment strategies for this challenging malignancy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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